Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate
Description
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate (CAS 85960-74-3) is a chiral organic compound with the molecular formula C₁₉H₂₁NO₆ and a molecular weight of 359.38 g/mol. It features a naphthalene ring system, a nitroethyl group, and a propanedioate ester backbone. This compound is primarily utilized as a key intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals or agrochemicals due to its stereochemical rigidity .
Properties
CAS No. |
620960-33-0 |
|---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1 |
InChI Key |
ZOXOBWOVTGJGDD-MRXNPFEDSA-N |
Isomeric SMILES |
CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a naphthalen-1-yl group, a nitroethyl substituent, and propanedioate esters . Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Nitro Group vs. Methyl/Thiourea Substitution: The nitroethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions or reductions. In contrast, the methyl group in the analog (CAS 7505-64-8) increases lipophilicity (XLogP3: 5.3 vs. ~2.5 for the nitro compound), favoring membrane permeability . The thiourea derivative (C₂₉H₃₁N₃S) likely serves as a hydrogen-bond donor in catalysis, unlike the ester/nitro functionalities in the target compound .
Stereochemical Complexity: The target compound’s (1S) configuration provides a defined chiral center critical for enantioselective synthesis.
While the target compound lacks direct biological data, its nitro group may confer reactivity for prodrug development .
Physicochemical Properties
- Solubility: The nitro group in the target compound increases polarity compared to the methylated analog (CAS 7505-64-8), reducing its octanol-water partition coefficient (LogP). This impacts formulation strategies in drug development .
Q & A
Q. Key Optimization :
- Solvent polarity (DMF for polar intermediates) and temperature control (0–25°C) minimize side reactions.
- Catalytic bases (e.g., DBU) enhance reaction rates .
Basic: How is the structure of this compound validated, and what techniques are critical for confirming stereochemistry?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination. SHELX programs refine crystal structures, validating bond lengths/angles and stereochemistry . Example: Triclinic space group with , , .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H). Retention times correlate with (1S) configuration .
- NMR/IR : -NMR coupling constants (e.g., ) and NOE effects confirm spatial arrangements. IR confirms nitro (1520 cm⁻¹) and ester (1720 cm⁻¹) groups .
Basic: What analytical methods resolve stereochemical inconsistencies between NMR and crystallographic data?
Methodological Answer:
- Dynamic Effects : Solution-phase NMR may show averaged signals due to conformational flexibility, while X-ray captures static structures. Compare temperature-dependent NMR (e.g., VT-NMR) to identify dynamic processes .
- DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level. Overlay computed/experimental NMR shifts to identify discrepancies .
- Synchrotron XRD : High-resolution data (e.g., ) reduces crystallographic ambiguity .
Advanced: How can enantioselective synthesis be achieved for the (1S)-configured nitroethyl moiety?
Methodological Answer:
- Chiral Catalysts : Use Rh(II)- or Cu(I)-based complexes with bis(oxazoline) ligands to induce asymmetry during nitroalkene additions .
- Organocatalysis : Proline derivatives catalyze asymmetric Michael additions, achieving >90% ee .
- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) separate enantiomers post-synthesis. Example: Candida antarctica lipase B with vinyl acetate .
Validation : Chiral HPLC (e.g., Daicel® columns) and optical rotation () confirm enantiopurity .
Advanced: What mechanistic role does the nitro group play in reactivity, and how is it probed experimentally?
Methodological Answer:
- Electron-Withdrawing Effects : The nitro group stabilizes transition states via resonance, accelerating cycloadditions or nucleophilic attacks.
- Kinetic Studies : Use stopped-flow UV-Vis to monitor nitro group reduction (e.g., with NaBH₄/Pd/C). Plot rate constants vs. substituent effects .
- Computational Analysis : Natural Bond Orbital (NBO) analysis in Gaussian09 quantifies charge distribution at the nitroethyl carbon .
Advanced: How are conflicting spectroscopic data (e.g., NMR vs. MS) resolved in structural elucidation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., , ) to rule out fragmentation artifacts .
- 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations. Example: Correlate naphthalene protons (δ 7.8–8.2 ppm) with adjacent carbons .
- Isotopic Labeling : Synthesize -labeled nitro derivatives to track unexpected MS fragments .
Advanced: What are the applications of this compound in asymmetric catalysis or chiral ligand design?
Methodological Answer:
- Ligand Synthesis : The (1S)-naphthalenyl group serves as a steric director in phosphoramidate ligands for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
- Catalytic Activity : Test enantioselectivity in model reactions (e.g., allylic alkylation). Example: 92% ee with 5 mol% ligand loading .
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand coordination geometry (e.g., Pd K-edge EXAFS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
